molecular formula C18H17F3N6 B12246002 2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B12246002
M. Wt: 374.4 g/mol
InChI Key: KNCNUWLMVSFBDW-UHFFFAOYSA-N
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Description

2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the introduction of the trifluoromethyl group on the pyridine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine stands out due to its unique combination of heterocyclic rings and the presence of a trifluoromethyl group. Similar compounds include:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 4-Benzylidene-2-phenyl-4H-oxazol-5-one

These compounds share some structural features but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C18H17F3N6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H17F3N6/c19-18(20,21)14-2-1-4-22-16(14)25-8-12-10-26(11-13(12)9-25)17-15-3-5-24-27(15)7-6-23-17/h1-7,12-13H,8-11H2

InChI Key

KNCNUWLMVSFBDW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC=CN5C4=CC=N5

Origin of Product

United States

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